molecular formula C19H23NO3 B5786982 6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5786982
M. Wt: 313.4 g/mol
InChI Key: KPVCVHGAEYCENE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes methoxy groups at the 6 and 7 positions, and a methoxyphenylmethyl group at the 2 position. Isoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,7-Dimethoxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting inflammatory pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one
  • 2-(2-Phenylethyl)-4H-chromen-4-one
  • 6,7-Dimethoxy-2-(2-phenylethyl)chromone

Uniqueness

6,7-Dimethoxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern and the presence of both methoxy and methoxyphenylmethyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-21-17-6-4-14(5-7-17)12-20-9-8-15-10-18(22-2)19(23-3)11-16(15)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVCVHGAEYCENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.